molecular formula C7H6Cl2N2O B8786463 2,4-Dichloro-5-methoxy-6-vinylpyrimidine

2,4-Dichloro-5-methoxy-6-vinylpyrimidine

Cat. No. B8786463
M. Wt: 205.04 g/mol
InChI Key: UBOUJNVKCFPWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09216958B2

Procedure details

2,6-Dichloro-5-methoxy-6-vinyl pyrimidine may be prepared using 2,6-dichloro-5-methoxy pyrimidine, which is commercially available. 2,6-Dichloro-5-methoxy pyrimidine (10 g, 56 mmol) was dissolved in THF (15 mL). The solution was added dropwise to vinyl magnesium bromide (60 mL of 1 M, 60 mmol) over approximately 15 minutes while keeping the temperature of the mixture below 30° C. by external cooling. Rapid, clean formation of a dihydro-vinyl pyrimidine intermediate (having a molar weight of 206 g/mol) was observed using GC-MS and HPLC. The mixture was stirred for approximately 3 h at room temperature. Conversion of greater than 95% was observed by GC/FID. The mixture was cooled to below 10° C. and treated in portions with citric acid (150 mL of 10% citric acid). It was then diluted with ethyl acetate (75 mL). The phases were separate and the organic phase extracted using ethyl acetate (1×50 mL). The organic phases were then combined and washed with saturated sodium chloride (1×50 mL), then dried, and evaporated to provide a crude dihydro intermediate. This material was dissolved in DCM (200 mL) and treated with manganese dioxide (10.4 g, 120 mmol) while stirred at room temperature. The rapid formation of 2,6-dichloro-5-methoy-4-vinyl pyrimidine (having a molar weight of 204 g/mol) was observed. After about 1 h, an additional amount of manganese dioxide (15 g) was added and the mixture stirred overnight. The manganese dioxide was removed by filtration through celite. The filtrate was washed with DCM and acetone. The filtrate was then concentrated by allowing the solvents to evaporate and purified by column chromatography using silica with a ramp of 0-10% ethyl acetate/hexane. This provided the title compound (approximately 500 mg, approximately 4% yield): mp 59-60° C.
Name
2,6-Dichloro-5-methoxy-6-vinyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
10.4 g
Type
catalyst
Reaction Step Three
Quantity
15 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
60 mL
Type
reactant
Reaction Step Seven
Name
dihydro-vinyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
150 mL
Type
reactant
Reaction Step Nine
Name
2,6-dichloro-5-methoy-4-vinyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
75 mL
Type
solvent
Reaction Step Eleven
Yield
4%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][C:4](Cl)([CH:10]=[CH2:11])[C:5]([O:8][CH3:9])=[CH:6][N:7]=1.[Cl:13]C1N=CC(OC)=C(Cl)N=1.C([Mg]Br)=C.C(N1C=CC=NC1)=C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.ClC1N=C(C=C)C(C=O)=C(Cl)N=1>C1COCC1.C(OCC)(=O)C.C(Cl)Cl.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[N:3]=[C:4]([CH:10]=[CH2:11])[C:5]([O:8][CH3:9])=[C:6]([Cl:13])[N:7]=1 |f:9.10.11|

Inputs

Step One
Name
2,6-Dichloro-5-methoxy-6-vinyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NC(C(=CN1)OC)(C=C)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
10.4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Four
Name
Quantity
15 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C=N1)OC)Cl
Step Six
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=C(C=N1)OC)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
60 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Step Eight
Name
dihydro-vinyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1CN=CC=C1
Step Nine
Name
Quantity
150 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Ten
Name
2,6-dichloro-5-methoy-4-vinyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)C=C)C=O)Cl
Step Eleven
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for approximately 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the mixture below 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to below 10° C.
CUSTOM
Type
CUSTOM
Details
The phases were separate
EXTRACTION
Type
EXTRACTION
Details
the organic phase extracted
WASH
Type
WASH
Details
washed with saturated sodium chloride (1×50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide a crude dihydro intermediate
STIRRING
Type
STIRRING
Details
while stirred at room temperature
WAIT
Type
WAIT
Details
After about 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The manganese dioxide was removed by filtration through celite
WASH
Type
WASH
Details
The filtrate was washed with DCM and acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated
CUSTOM
Type
CUSTOM
Details
to evaporate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)C=C)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.